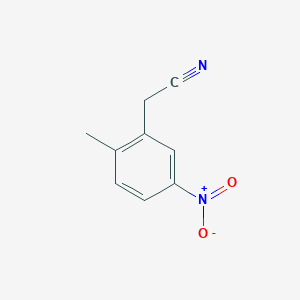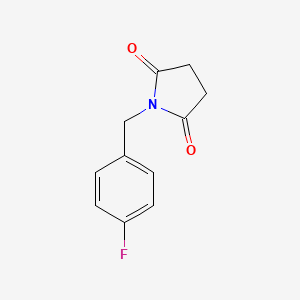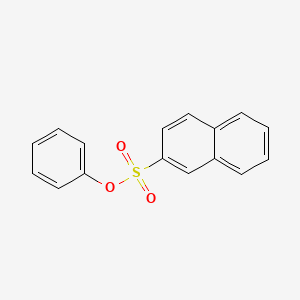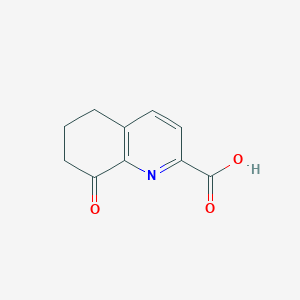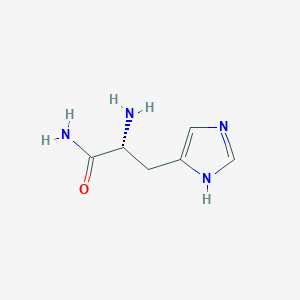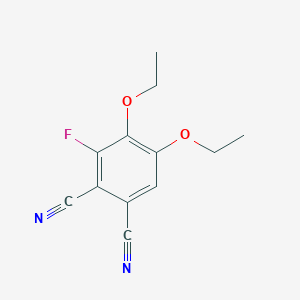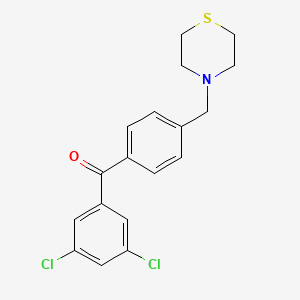
3,5-Dichlor-4'-thiomorpholinomethylbenzophenon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Entwicklung von Insektiziden
Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Hexaflumuron, einem Benzoylphenylharnstoff-Insektizid . Hexaflumuron hemmt die Chitin-Synthese bei Insekten, was zu deren Tod oder Unfruchtbarkeit führt. Es ist besonders wirksam gegen Schädlinge aus der Ordnung der Schmetterlinge, Käfer und Heuschrecken und wird wegen seiner geringen Toxizität für Säugetiere geschätzt.
Optimierung der organischen Synthese
Die Verbindung wurde zur Entwicklung einer verbesserten Syntheseroute für 3,5-Dichlor-4-(1,1,2,2-Tetrafluorethoxy)anilin verwendet, einem weiteren Schlüsselzwischenprodukt von Hexaflumuron . Diese Route bietet Vorteile wie höhere Ausbeute, weniger Schritte und geringere Umweltbelastung.
Photophor-Anwendungen in der Biochemie
Benzophenon-Photophore, die mit 3,5-Dichlor-4'-thiomorpholinomethylbenzophenon verwandt sind, werden in der Biochemie aufgrund ihrer einzigartigen photochemischen Eigenschaften eingesetzt. Sie können einen biradikaloiden Triplettzustand bilden, der die Abstraktion von Wasserstoffatomen aus C-H-Bindungen und die anschließende Bildung stabiler kovalenter Bindungen ermöglicht.
Proteom-Profiling
Die Photophor-Eigenschaften der Verbindung machen sie für das Proteom-Profiling geeignet, bei dem sie zur Kartierung von Ligand-Protein-Wechselwirkungen beitragen kann. Diese Anwendung ist entscheidend für das Verständnis von Proteinfunktionen und -interaktionen innerhalb biologischer Systeme.
Biokonjugationstechniken
Die Fähigkeit, nach Licht-Aktivierung kovalente Bindungen zu bilden, wird in Biokonjugationstechniken genutzt. Dies ist entscheidend für die Herstellung stabiler Biomolekül-Konjugate für verschiedene Forschungs- und diagnostische Anwendungen.
Oberflächenpfropfung für Biomaterialien
Die photochemische Aktivität der Verbindung wird auch in Oberflächenpfropfungsprozessen eingesetzt. Diese Technik wird verwendet, um die Oberflächeneigenschaften von Biomaterialien zu modifizieren, was wichtig ist, um die Biokompatibilität und Funktionalisierung zu verbessern.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone is not fully understood. However, it is known that it acts as an electrophile, meaning it is capable of forming covalent bonds with nucleophiles. This is due to the presence of the chlorine atoms in the molecule, which act as electron-withdrawing groups. This makes the molecule more reactive and increases its ability to react with nucleophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone are not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to have antifungal activity, as well as a potential to inhibit the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dichloro-4'-thiomorpholinomethyl benzophenone has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, it does have some limitations. It is not very soluble in water, and it is not very reactive at low temperatures.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone. Its use in the synthesis of a variety of organic compounds could be further explored. Additionally, its potential as an enzyme inhibitor or as an antifungal or antibacterial agent could be further investigated. Finally, its potential as a catalyst in organic reactions could be explored, as well as its potential applications in the field of medicine.
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGJVMEYUJRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642939 | |
| Record name | (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-18-1 | |
| Record name | Methanone, (3,5-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)
![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1613004.png)
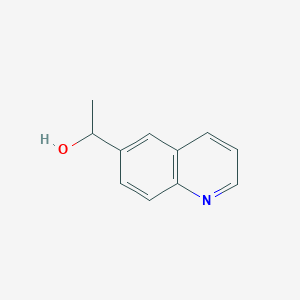

![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)
